molecular formula C8H9NO3 B1603835 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol CAS No. 615568-23-5

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol

Cat. No. B1603835
M. Wt: 167.16 g/mol
InChI Key: QLKMUCAACLOULA-UHFFFAOYSA-N
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Description

“(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol” is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . The IUPAC name for this compound is 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3/c10-5-6-1-2-7-8(9-6)12-4-3-11-7/h1-2,10H,3-5H2 . This code provides a standard way to encode the compound’s molecular structure. The compound has a topological polar surface area of 51.6 Ų .


Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 167.058243149 g/mol .

Scientific Research Applications

Catalytic Hydrogenation and Organic Synthesis

A study by Sukhorukov et al. (2008) delves into the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, leading to a range of compounds including 1,4-amino alcohols and pyrrolidine derivatives. This research underscores the potential of utilizing specific chemical structures for the synthesis of complex organic molecules, offering insights into the versatility of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol in catalytic hydrogenation processes (Sukhorukov et al., 2008).

Methanol Dehydrogenases and Biochemical Applications

Research by Keltjens et al. (2014) on methanol dehydrogenase (MDH) highlights the enzyme's role in the oxidation of methanol in methylotrophic bacteria, with a focus on the pyrroloquinoline quinone (PQQ) as its catalytic center and the unique aspect of rare-earth elements enhancing catalytic efficiency. This indicates the relevance of studying chemical compounds similar to (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol in understanding and improving biochemical processes related to methanol metabolism (Keltjens et al., 2014).

Environmental and Green Chemistry Applications

The work of Seshadri et al. (1994) on a novel homogeneous catalyst for the reduction of CO2 to methanol at low overpotential presents an environmentally friendly approach to addressing CO2 accumulation. The study demonstrates the pyridinium ion's effectiveness as a catalyst, which is relevant for the application of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol in similar catalytic processes aimed at sustainable chemical synthesis and environmental protection (Seshadri et al., 1994).

properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-6-1-2-7-8(9-6)12-4-3-11-7/h1-2,10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKMUCAACLOULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619202
Record name (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol

CAS RN

615568-23-5
Record name (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-DIHYDRO-[1,4]DIOXINO[2,3-B]PYRIDIN-6-YL)METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate (75.0 g, 0.36 mol) in MeOH (500 mL) was added aqueous NaOH (2M, 350 mL, 0.72 mol) dropwise at 0° C. After the addition, the mixture was stirred at room temperature overnight. The solvent was removed in vacuo and the residue was diluted with water (250 mL). The aqueous solution was washed with CH2Cl2 (2×200 mL). The combined organic layers were washed with brine (2×100 mL), dried over anhydrous Na2SO4 and concentrated to yield (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol (48.0 g, 80%) as a grey solid. The crude material was used directly in the next step.
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(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate
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75 g
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350 mL
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500 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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